

C.I. Acid Blue 158: Application Notes and Protocols for Histological Staining

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Compound of Interest

Compound Name: C.I. Acid blue 158

Cat. No.: B1201952

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Introduction

C.I. Acid Blue 158 is a water-soluble, green-light blue monoazo dye.[1][2] While extensively utilized in the textile and leather industries for its vibrant blue color, its application in biological and histological staining is an area of emerging interest.[1][3] As an acid dye, it possesses an anionic charge, enabling it to bind to cationic (basic) components within tissue sections.[4] This property makes it a potential candidate for use as a counterstain in various histological procedures, providing a contrasting color to nuclear stains and allowing for the clear visualization of cytoplasmic and extracellular components.[4]

These application notes provide a comprehensive overview of the potential uses of **C.I. Acid Blue 158** in histology, including detailed protocols and quantitative data, to guide researchers in exploring its utility in their specific applications.

Principle of Staining

In histological staining, the fundamental principle of "like attracts like" in terms of charge is often employed. Acid dyes, such as **C.I. Acid Blue 158**, are anionic, carrying a negative charge. Consequently, they are attracted to and form ionic bonds with tissue components that are cationic (basic) and carry a positive charge. These basic components are predominantly proteins found in the cytoplasm, muscle fibers, and collagen of the connective tissue.[4] This interaction results in the selective staining of these elements, providing a distinct blue contrast

to nuclear stains, which are typically basic dyes that bind to the acidic components of the cell nucleus.

Quantitative Data

The following table summarizes the key quantitative parameters for **C.I. Acid Blue 158**, derived from available chemical and physical data. These parameters are crucial for the preparation of staining solutions and for understanding the dye's behavior under various experimental conditions.

Property	Value	Reference
C.I. Name	Acid Blue 158	[2]
C.I. Number	14880	[1][5]
CAS Number	6370-08-7	[1][5]
Molecular Formula	C ₂₀ H ₁₃ N ₂ NaO ₈ S ₂	[2]
Molecular Weight	495.45 g/mol	[2]
Appearance	Dark blue powder	[1][2]
Solubility	Soluble in water and alcohol	[1][2]
pH Stability	Expected to be most stable in the pH range of 1-11.	[5]
Usage Rate	Commonly used at 0.001 – 1.0% by weight in industrial applications.	[5]

Experimental Protocols

Due to the limited availability of established histological protocols specifically for **C.I. Acid Blue 158**, the following is a generalized protocol for its use as a cytoplasmic counterstain in formalin-fixed, paraffin-embedded tissue sections. This protocol is based on standard histological practices for acid dyes and should be optimized for specific tissues and research questions.

Protocol: C.I. Acid Blue 158 as a Counterstain to Hematoxylin

This protocol outlines the steps for staining cell nuclei with Hematoxylin, followed by counterstaining the cytoplasm and extracellular matrix with **C.I. Acid Blue 158**.

Materials:

- Formalin-fixed, paraffin-embedded tissue sections on slides
- Xylene or xylene substitute
- Graded ethanol series (100%, 95%, 70%)
- Distilled water
- Harris' Hematoxylin solution
- 1% Acid Alcohol solution
- Scott's Tap Water Substitute or weak ammonia water
- **C.I. Acid Blue 158** staining solution (0.1% - 1.0% w/v in distilled water with 1% acetic acid)
- Dehydrating agents (graded ethanol)
- Clearing agent (Xylene or xylene substitute)
- Permanent mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Transfer through two changes of 100% ethanol for 3 minutes each.
 - Transfer through two changes of 95% ethanol for 3 minutes each.

- Transfer to 70% ethanol for 3 minutes.
- Rinse gently in running tap water.
- Nuclear Staining:
 - Immerse slides in Harris' Hematoxylin solution for 5-15 minutes.
 - Wash in running tap water for 1-5 minutes.
 - Differentiate briefly in 1% Acid Alcohol (a few quick dips) until the cytoplasm is pale pink.
 - Wash immediately in running tap water.
 - "Blue" the sections by immersing in Scott's Tap Water Substitute or weak ammonia water for 1-2 minutes until the nuclei turn a crisp blue.
 - Wash in running tap water for 5 minutes.
- Counterstaining with **C.I. Acid Blue 158**:
 - Immerse slides in the **C.I. Acid Blue 158** staining solution for 1-5 minutes. The optimal time will depend on the desired staining intensity and the specific tissue.
 - Briefly wash in distilled water to remove excess stain.
- Dehydration, Clearing, and Mounting:
 - Dehydrate the sections through two changes of 95% ethanol for 1 minute each.
 - Transfer through two changes of 100% ethanol for 2 minutes each.
 - Clear in two changes of xylene or xylene substitute for 5 minutes each.
 - Mount the coverslip with a permanent mounting medium.

Expected Results:

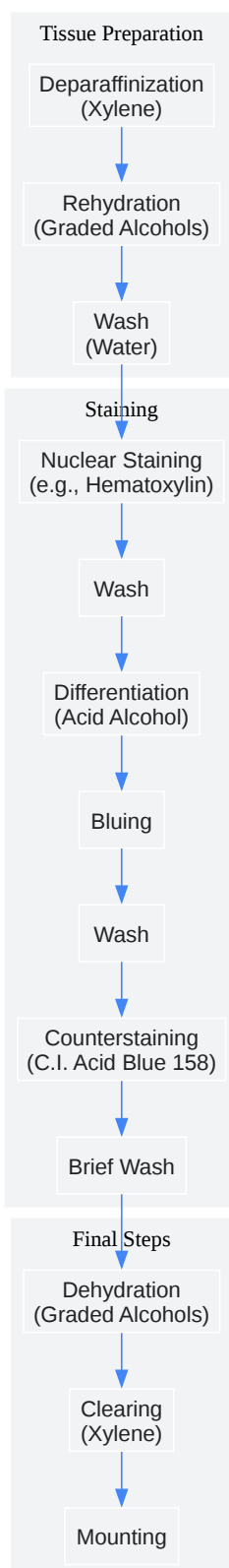
- Nuclei: Blue/Purple

- Cytoplasm, Muscle, Collagen: Shades of blue

Visualizations

Histological Staining Workflow

The following diagram illustrates the general workflow for histological staining, from the initial deparaffinization of the tissue section to the final mounting for microscopic examination.

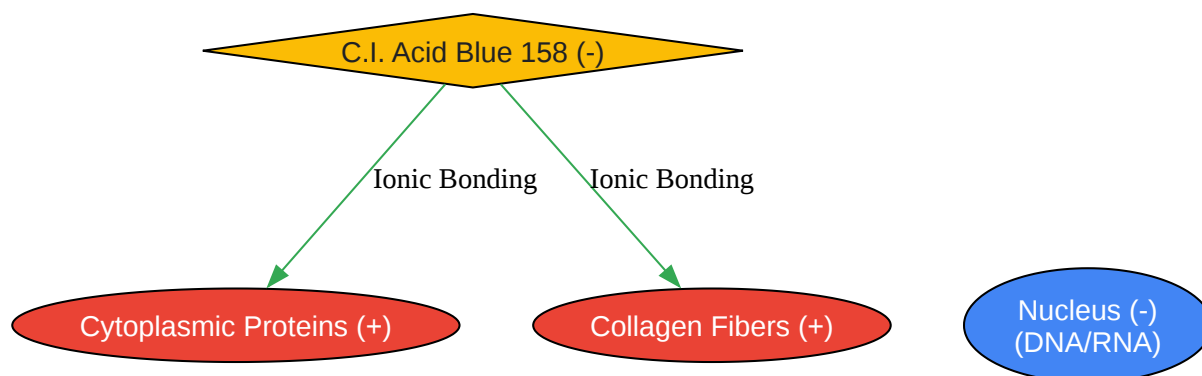


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Caption: General workflow for histological staining.

Principle of Acid Dye Staining

This diagram illustrates the electrostatic interaction between the anionic **C.I. Acid Blue 158** dye and the cationic components of the tissue, which is the fundamental principle of this staining method.



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Caption: Electrostatic interaction in acid dye staining.

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